1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid
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Overview
Description
1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a benzo[g]indole core structure, which is a fused ring system combining benzene and indole, with various functional groups attached, including an isobutyl group, a methoxy group, and a carboxylic acid group.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain receptors, leading to changes in cellular functions . The exact interaction would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the effects could potentially include changes in cell signaling, gene expression, or metabolic processes, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent functionalization steps introduce the isobutyl, methoxy, and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups, such as reducing a carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: Another indole derivative with similar structural features but different functional groups.
tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate: A compound with a similar indole core but different substituents.
Uniqueness
1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
5-methoxy-2-methyl-1-(2-methylpropyl)benzo[g]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-11(2)10-20-12(3)17(19(21)22)15-9-16(23-4)13-7-5-6-8-14(13)18(15)20/h5-9,11H,10H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCUVGWVIFHFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(C)C)C3=CC=CC=C3C(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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